An In-depth Technical Guide to Boc-Ser(Me)-OH
An In-depth Technical Guide to Boc-Ser(Me)-OH
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-methyl-L-serine, commonly abbreviated as Boc-Ser(Me)-OH. It is a crucial amino acid derivative utilized extensively by researchers, scientists, and drug development professionals in the field of peptide chemistry. This document details its chemical structure, physicochemical properties, a standard synthesis protocol, and its primary applications, with a focus on its role in solid-phase peptide synthesis (SPPS).
Chemical Identity and Structure
Boc-Ser(Me)-OH is a derivative of the amino acid L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group of the side chain is methylated. This dual modification makes it a valuable building block for introducing O-methyl-serine residues into peptide sequences.
Chemical Formula: C₉H₁₇NO₅[1]
Key Identifiers:
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IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid
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CAS Number: 51293-47-1[1]
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SMILES: C(O)(=O)--INVALID-LINK--NC(OC(C)(C)C)=O[1]
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InChI Key: RFGMSGRWQUMJIR-LURJTMIESA-N[1]
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Synonyms: BOC-O-METHYL-L-SERINE, N-Boc-O-methyl-L-serine[1]
Physicochemical Properties
The following table summarizes the key quantitative data for Boc-Ser(Me)-OH, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Weight | 219.24 g/mol | [1] |
| Appearance | Yellow-brown solid | [1] |
| Melting Point | 126 °C | |
| Boiling Point | 355.8 ± 37.0 °C (Predicted) | [1] |
| Density | 1.148 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.52 ± 0.10 (Predicted) | [1] |
| Storage Temperature | Sealed in dry, 2-8°C | [1] |
Experimental Protocol: Synthesis of Boc-Ser(Me)-OH
A general and widely used method for the synthesis of N-Boc-O-methyl-L-serine involves the reaction of O-methyl-DL-serine with di-tert-butyl dicarbonate (Boc₂O). The following protocol provides a detailed methodology for this procedure.[1]
Materials:
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O-methyl DL-serine
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Di-tert-butyl dicarbonate (Boc₂O)
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1 N Sodium hydroxide (NaOH) solution
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Tetrahydrofuran (THF)
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10% aqueous citric acid
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Ethyl acetate
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Saturated brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a suitable reaction vessel, dissolve 2.0 g (17 mmol) of O-methyl DL-serine in a mixture of 35 mL of 1 N aqueous sodium hydroxide and 35 mL of tetrahydrofuran (THF).
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Boc Protection: Cool the solution to 0 °C with stirring. Slowly add a solution of 4.03 g (18.5 mmol) of di-tert-butyl dicarbonate in 15 mL of THF to the reaction mixture.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight.
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Work-up and Extraction:
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Concentrate the reaction mixture by evaporation under reduced pressure to remove the THF.
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Acidify the remaining aqueous phase to a pH of 4-5 using a 10% aqueous citric acid solution.
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Extract the product from the acidified aqueous phase with ethyl acetate.
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Purification:
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Wash the organic phase with saturated brine.
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Dry the organic phase over anhydrous magnesium sulfate.
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Evaporate the solvent under reduced pressure to yield the final product, N-Boc-O-methyl-L-serine.
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This protocol typically results in a high yield of the desired product (approximately 98%).[1]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Boc-Ser(Me)-OH.
Applications in Peptide Synthesis
Boc-Ser(Me)-OH is primarily used as a standard building block in Boc solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino function prevents unwanted polymerization during the coupling of amino acids. The methyl ether on the serine side chain is a stable protecting group under the conditions of Boc-SPPS, including the repetitive acidolytic cleavage of the Boc group. This stability is crucial for the successful synthesis of complex peptides containing the O-methyl-serine residue. This amino acid derivative is particularly useful in the development of therapeutic peptides and other bioactive compounds where the specific properties of O-methyl-serine are desired to enhance stability or biological activity.[2][3]
